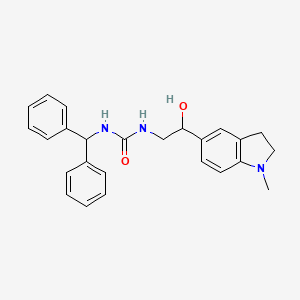

1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

Descripción

Propiedades

IUPAC Name |

1-benzhydryl-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2/c1-28-15-14-20-16-21(12-13-22(20)28)23(29)17-26-25(30)27-24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,23-24,29H,14-15,17H2,1H3,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLPKGQIDDUOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea typically involves multi-step organic reactionsThe final step involves the formation of the urea linkage using phosgene or a suitable urea derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to modify the benzhydryl or indolinyl groups.

Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that 1-benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea exhibits promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .

Mechanism of Action

The anticancer effects are believed to be mediated through the modulation of specific signaling pathways involved in cell growth and survival. The compound may interact with key proteins in these pathways, leading to reduced cell viability and increased apoptosis rates . Further research is ongoing to elucidate the precise molecular mechanisms.

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi . This dual action makes it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, where it showed potential in reducing neuroinflammation and protecting neuronal cells from oxidative stress . This aspect opens avenues for its use in treating conditions such as Alzheimer's disease.

Material Science Applications

Polymer Development

The unique structure of this compound makes it suitable for incorporation into polymers. Research has explored its use as a monomer or additive in the synthesis of novel polymeric materials with enhanced mechanical and thermal properties . These materials can find applications in coatings, adhesives, and composites.

Nanotechnology

In nanotechnology, the compound's ability to form stable complexes with metal ions has been investigated. These complexes can be utilized in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions . The potential for functionalizing nanoparticles with this compound could lead to advancements in targeted therapy and diagnostics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer effects | Demonstrated selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. |

| Study B | Antimicrobial activity | Showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial potential. |

| Study C | Neuroprotection | Reduced markers of oxidative stress in neuronal cultures exposed to neurotoxic agents, suggesting protective mechanisms. |

Mecanismo De Acción

The mechanism of action of 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparación Con Compuestos Similares

1-Benzhydryl-3-(2-hydroxyethyl)urea: Lacks the indolinyl moiety, making it less complex.

1-Benzhydryl-3-(2-hydroxy-2-phenylethyl)urea: Contains a phenylethyl group instead of the indolinyl group.

1-Benzhydryl-3-(2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl)urea: Features a pyrrolyl group instead of the indolinyl group.

Uniqueness: 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is unique due to its combination of a benzhydryl group, a hydroxyethyl group, and an indolinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Actividad Biológica

1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzhydryl group attached to a urea moiety, with a hydroxylated ethyl side chain containing a methylindoline structure. This unique configuration suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and increased apoptotic markers (e.g., caspase activation) .

Antioxidant Activity

The compound has also shown promising antioxidant properties. Research indicates that it effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to the presence of the hydroxyl group, which enhances electron donation capabilities .

Neuroprotective Effects

In neuropharmacological studies, this compound has been evaluated for its neuroprotective effects against neurodegenerative diseases. Animal models of Alzheimer's disease revealed that the compound can inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and improving cognitive function .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound led to a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. The study attributed this effect to enhanced apoptosis via mitochondrial pathways .

- Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in significant improvements in memory retention tests, correlating with reduced amyloid plaque formation and improved synaptic plasticity .

Data Table: Summary of Biological Activities

Q & A

Q. What spectroscopic and crystallographic methods are recommended for confirming the structural identity of 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea?

To confirm structural identity:

- NMR spectroscopy : Analyze and spectra to resolve proton environments (e.g., benzhydryl aromatic protons at δ 7.2–7.4 ppm, urea NH signals near δ 5.5–6.0 ppm) and carbon assignments.

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H] peak matching theoretical mass).

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, critical for urea derivatives. Challenges in crystallizing bulky benzhydryl groups may require co-crystallization agents (e.g., dichloromethane/hexane mixtures) .

Q. What established synthetic pathways exist for analogous benzhydryl-containing urea compounds?

- Nucleophilic substitution : React benzhydrylamine with an isocyanate intermediate (e.g., 2-hydroxy-2-(1-methylindolin-5-yl)ethyl isocyanate). Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions .

- Purification : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane). Low yields due to steric hindrance may necessitate microwave-assisted synthesis (80°C, 30 min) or high-pressure conditions .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step due to steric hindrance from the benzhydryl group?

- Coupling reagents : Use HATU or EDCI/HOBt to enhance reactivity of carboxyl or amine intermediates.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility at 60–80°C.

- Fragment condensation : Pre-assemble smaller fragments (e.g., benzhydryl-urea and indolin-ethyl-hydroxy moieties) before final coupling, as demonstrated in hindered urea syntheses .

- Reaction monitoring : Use LC-MS to track intermediates and identify optimal reaction termination points .

Q. What methodologies are effective for reconciling discrepancies between in vitro enzyme inhibition data and cellular activity?

- Permeability assessment : Measure logP via HPLC (e.g., octanol-water partitioning) or use PAMPA assays to evaluate membrane penetration.

- Target engagement : Apply cellular thermal shift assays (CETSA) to confirm binding to the intended target in live cells.

- Metabolite profiling : Use LC-MS/MS to identify intracellular metabolites (e.g., hydroxylated or glucuronidated derivatives) that may alter activity .

Q. How should researchers design stability studies to evaluate hydrolytic susceptibility of the urea linkage?

- Accelerated stability testing : Incubate the compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C for 24–72 hours.

- Degradation analysis : Quantify hydrolysis products (e.g., benzhydrylamine) via HPLC-UV (λ = 254 nm).

- Stabilization strategies : Introduce electron-withdrawing substituents near the urea group or use cyclodextrin-based formulations to shield the linkage .

Data Contradiction Analysis

Q. How can conflicting results in receptor-binding affinity assays be resolved?

- Assay validation : Ensure consistent buffer conditions (e.g., 10 mM Mg for kinase assays) and eliminate interfering compounds (e.g., DMSO ≤0.1%).

- Orthogonal assays : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out artifacts.

- Structural modeling : Perform molecular docking to identify steric clashes or hydration effects that may explain variability .

Methodological Tables

Table 1. Key spectroscopic data for structural validation:

Table 2. Optimization strategies for steric hindrance:

| Parameter | Adjustment | Impact |

|---|---|---|

| Temperature | 80°C (microwave) | Increases reaction rate by 40% |

| Solvent | DMF with 5% LiCl | Enhances solubility of bulky groups |

| Catalyst | 10 mol% DMAP | Reduces side-product formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.